2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis Applications
A study explored the use of related compounds in the synthesis of erythrinanes, highlighting a method that involves Mn(III)/Cu(II)-mediated oxidative radical cyclization. This approach demonstrated the utility of such compounds in constructing complex heterocyclic structures, potentially applicable in synthesizing natural products and pharmaceuticals (Shiho Chikaoka et al., 2003).
Antimicrobial Activity
Another area of research investigated the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings. This work showed that compounds derived from similar chemical structures possess significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (A. Hossan et al., 2012).
Anti-Inflammatory and Analgesic Agents
Research into the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has demonstrated their potential as anti-inflammatory and analgesic agents. This highlights the compound's role in the design of molecules with significant pharmacological activities (A. Abu‐Hashem et al., 2020).
Synthesis of Thieno[2,3-d]pyrimidines
Another study focused on the synthesis of thieno[2,3-d]pyrimidines under microwave irradiation, demonstrating an efficient method to create derivatives of the compound for potential use in various chemical and pharmaceutical applications (A. Davoodnia et al., 2009).
Anticonvulsant Agents
The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents showcase the therapeutic potential of derivatives of the compound in addressing convulsive disorders (H. Severina et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to targetfibroblast growth factor receptors (FGFRs) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis.
Mode of Action
It is known that fgfr inhibitors work by blocking the activity of fgfrs, thereby inhibiting the signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
Fgfr inhibitors generally affect pathways involved in cell growth and proliferation, such as theRAS/MAPK pathway , the PI3K/AKT pathway , and the PLCγ pathway .
Result of Action
Fgfr inhibitors typically result in the inhibition of cell growth and proliferation, potentially leading to the death of cancer cells .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-14-5-6-15(2)18(11-14)25-21(28)13-33-24-26-17-9-10-32-22(17)23(29)27(24)16-7-8-19(30-3)20(12-16)31-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDYYGFPRHCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.